molecular formula C25H27N5O3 B2611730 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 908229-35-6

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2611730
CAS No.: 908229-35-6
M. Wt: 445.523
InChI Key: YSJSVQQTJGSLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Scientific Research Applications

Generation and Structural Diversity

A study by Roman (2013) discusses the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process involves reactions with various nucleophiles, leading to the production of dithiocarbamates, thioethers, and the synthesis of compounds with pyrazoline, pyridine, and pyrimidine derivatives, showcasing the versatility of the base compound in synthesizing a wide range of heterocyclic systems (Roman, 2013).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) report on the microwave-assisted synthesis of new pyrazolopyridine derivatives from a dimethylaminomethylene-enaminone precursor. These compounds displayed significant antioxidant, antitumor, and antimicrobial activities, indicating the potential of such structures in pharmaceutical applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Heterocyclic Synthesis Utility

Fadda et al. (2012) utilized a key intermediate derived from a dimethylaminomethylene precursor for the synthesis of diverse acrylonitrile derivatives and explored their reactions to produce various heterocyclic compounds. This study demonstrates the compound's utility in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, highlighting its role in expanding the toolbox for constructing complex heterocycles (Fadda, Etman, El-Seidy, & Elattar, 2012).

Supramolecular Aggregation

Research by Low et al. (2007) on 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles demonstrates the importance of the structural motifs related to the queried compound in supramolecular chemistry. The study highlights how these compounds, through specific crystallization processes, exhibit distinct hydrogen bonding patterns leading to diverse supramolecular structures (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-20(16-27-30(17)19-8-5-4-6-9-19)23(31)21-22(18-10-12-26-13-11-18)29(25(33)24(21)32)15-7-14-28(2)3/h4-6,8-13,16,22,31H,7,14-15H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLHWEYQWKKUDK-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=NC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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